5-Methylthiophen-2-amine oxalate
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Overview
Description
5-Methylthiophen-2-amine oxalate is an organic compound with the molecular formula C₇H₉NO₄S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiophen-2-amine oxalate typically involves the reaction of 5-methylthiophene-2-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps, such as recrystallization, to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
5-Methylthiophen-2-amine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Methylthiophen-2-amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Methylthiophen-2-amine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a sulfur-containing five-membered ring.
2-Aminothiophene: A derivative with an amino group at the 2-position.
5-Methylthiophene: A methyl-substituted thiophene without the amine group.
Uniqueness
5-Methylthiophen-2-amine oxalate is unique due to the presence of both the methyl and amine groups on the thiophene ring, as well as the oxalate salt form. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other thiophene derivatives .
Properties
Molecular Formula |
C7H9NO4S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
5-methylthiophen-2-amine;oxalic acid |
InChI |
InChI=1S/C5H7NS.C2H2O4/c1-4-2-3-5(6)7-4;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
HTPKPKLETXEXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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